N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide
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Overview
Description
N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is a complex organic compound that belongs to the class of benzamides and chromen-4-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups to the chromen-4-one core using reagents such as methyl iodide and sodium methoxide.
Coupling with benzamide: The final step involves coupling the modified chromen-4-one with N-(2-acetylphenyl)benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Material Science: Use in the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a specific enzyme involved in inflammation, thereby reducing the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)benzamide: Lacks the chromen-4-one moiety.
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide: Lacks the N-(2-acetylphenyl) group.
Uniqueness
N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is unique due to the presence of both the benzamide and chromen-4-one moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-15(28)20-6-4-5-7-22(20)27-26(30)17-8-10-18(11-9-17)33-25-16(2)32-23-14-19(31-3)12-13-21(23)24(25)29/h4-14H,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVMTMOZCAINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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